molecular formula C11H11NO2S B1678607 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid CAS No. 477888-48-5

3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid

Cat. No.: B1678607
CAS No.: 477888-48-5
M. Wt: 221.28 g/mol
InChI Key: ISEFROSMDUZELK-UHFFFAOYSA-N
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Description

3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid is a novel compound known for its inhibitory effects on the GATA family of transcription factors, particularly GATA3. This compound has shown significant potential in regulating T helper 2 (Th2) cell differentiation and the production of Th2 cytokines, such as interleukin-4, interleukin-5, and interleukin-13 .

Chemical Reactions Analysis

Types of Reactions: 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid primarily undergoes reactions typical of its functional groups, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyrrothiogatain derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the thiophene ring .

Scientific Research Applications

3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of DNA-binding proteins.

    Biology: Investigated for its role in modulating immune responses, particularly in Th2 cell differentiation.

    Medicine: Potential therapeutic applications in treating allergic inflammations and other Th2 cytokine-related disorders.

    Industry: Potential use in the development of new drugs targeting transcription factors .

Comparison with Similar Compounds

Uniqueness: 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid is unique in its selective inhibition of GATA3 without impairing Th1 cell differentiation. This selectivity makes it a promising candidate for therapeutic applications targeting Th2 cytokine-related disorders .

Properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-7-3-4-8(2)12(7)9-5-6-15-10(9)11(13)14/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEFROSMDUZELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477888-48-5
Record name 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid
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3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid
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3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid
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3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid
Reactant of Route 5
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid
Reactant of Route 6
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid

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